molecular formula C25H23N3O4 B8212295 N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,5-dioxo-1-Pyrrolidinepropanamide

N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,5-dioxo-1-Pyrrolidinepropanamide

Cat. No.: B8212295
M. Wt: 429.5 g/mol
InChI Key: PGKMEMWFSDTAJJ-UHFFFAOYSA-N
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Description

N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,5-dioxo-1-Pyrrolidinepropanamide is a complex organic compound notable for its unique structural characteristics and diverse scientific applications. The presence of the dibenz[b,f]azocin ring system, combined with pyrrolidine and propanamide moieties, underscores its potential in a variety of chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multiple steps, beginning with the formation of the dibenz[b,f]azocin ring system through a series of cyclization reactions. Key intermediates are then subjected to functionalization reactions to introduce the oxopropyl, pyrrolidine, and propanamide groups. Precise conditions such as temperature control, solvent choice, and reaction times are critical for achieving high yield and purity.

Industrial Production Methods: : Scaling up the synthesis for industrial production often requires optimizing reaction conditions to ensure reproducibility and cost-effectiveness. Catalysts may be employed to accelerate reaction rates, and purification techniques like crystallization or chromatography are essential for isolating the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

  • Reduction: : Reductive conditions can convert certain functional groups, altering the compound's chemical properties.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify specific positions within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : Reagents such as alkyl halides for nucleophilic substitution, or sulfonyl chlorides for electrophilic substitution.

Major Products Formed from These Reactions: : The major products depend on the specific reactions and reagents used. Oxidation typically yields more oxygenated derivatives, while reduction and substitution yield modified versions of the original compound with altered functional groups.

Scientific Research Applications

This compound has wide-ranging applications across various fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules or materials.

  • Biology: : Investigated for its potential interactions with biological systems, possibly influencing cellular processes or pathways.

  • Medicine: : Explored for therapeutic applications, particularly in designing new drugs or treatment strategies.

  • Industry: : Utilized in the production of specialty chemicals or advanced materials with specific properties.

Mechanism of Action

The exact mechanism by which N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,5-dioxo-1-Pyrrolidinepropanamide exerts its effects involves binding to molecular targets, potentially altering their function or activity. This interaction can influence various biochemical pathways, contributing to its observed effects in scientific research or potential therapeutic applications.

Comparison with Similar Compounds

Compared to other compounds with dibenz[b,f]azocin ring systems, this compound's unique combination of functional groups distinguishes it Similar compounds might include those with comparable ring structures but different substituents

List of Similar Compounds

  • Dibenz[b,f]azocin derivatives

  • Pyrrolidine-containing compounds

  • Propanamide analogs

Conclusion

N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,5-dioxo-1-Pyrrolidinepropanamide stands out due to its intricate structure and versatile applications. Understanding its preparation, reactions, and mechanism of action can pave the way for innovative uses in various scientific domains.

Properties

IUPAC Name

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4/c29-22(14-16-27-23(30)11-12-24(27)31)26-15-13-25(32)28-17-20-7-2-1-5-18(20)9-10-19-6-3-4-8-21(19)28/h1-8H,11-17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKMEMWFSDTAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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